molecular formula C7H7BF2O3 B1381814 (2,4-Difluoro-6-methoxyphenyl)boronic acid CAS No. 1808997-86-5

(2,4-Difluoro-6-methoxyphenyl)boronic acid

Cat. No.: B1381814
CAS No.: 1808997-86-5
M. Wt: 187.94 g/mol
InChI Key: PYRDVIXFPCTKFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Difluoro-6-methoxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate . The reaction typically proceeds under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require the use of boronic acid derivatives and aryl halides . The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-6-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.

Major Products

The major products of reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (2,4-difluoro-6-methoxyphenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis.

Reaction Conditions

ReagentRole
Palladium CatalystFacilitates the transmetalation step
Base (e.g., K2CO3)Deprotonates the boronic acid
Solvent (e.g., Toluene)Medium for the reaction

Case Study : A study demonstrated that using this compound in Suzuki reactions led to high yields of biaryl compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer therapies.

Applications in Drug Development

  • Targeted Therapies : The compound has been utilized to develop potent inhibitors against specific cancer types. Its ability to form stable complexes with biological targets enhances its effectiveness as a drug candidate .
  • Pharmaceutical Intermediates : It is involved in synthesizing active pharmaceutical ingredients (APIs), improving the efficiency of drug discovery processes.

Material Science

The compound's unique electronic properties make it valuable in developing advanced materials, including polymers and nanomaterials.

Material Applications

Material TypeApplication
PolymersUsed to enhance electrical conductivity
NanomaterialsImproves performance in electronic devices

Research indicates that incorporating this compound into polymer matrices can significantly enhance their mechanical and electrical properties .

Bioconjugation Techniques

In biochemical research, this compound is employed for bioconjugation, allowing researchers to attach biomolecules to various surfaces or other compounds.

Importance in Diagnostics

  • Biomolecule Modification : The compound facilitates the modification of proteins and nucleic acids, which is crucial for developing diagnostic tools and therapeutic agents.

Environmental Chemistry

This compound has potential applications in environmental monitoring, particularly in developing sensors for detecting pollutants.

Sensor Development

  • Pollutant Detection : Research has shown that boronic acids can be utilized to create sensitive sensors capable of detecting environmental contaminants, providing practical solutions for monitoring environmental health .

Mechanism of Action

The primary mechanism of action for (2,4-Difluoro-6-methoxyphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.

Comparison with Similar Compounds

Biological Activity

(2,4-Difluoro-6-methoxyphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring two fluorine atoms and a methoxy group on the phenyl ring, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C13_{13}H12_{12}B F2_2O3_3
  • Molecular Weight : Approximately 256.09 g/mol
  • Structure : The compound consists of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 6 position.

Boronic acids, including this compound, are known to interact with various biological targets such as enzymes and proteases. The presence of fluorine can enhance binding affinity to these targets, while the methoxy group may improve solubility and overall bioactivity. Research indicates that this compound may inhibit specific pathways involved in disease processes, particularly in cancer and neurodegenerative disorders.

Biological Activity

  • Anticancer Activity :
    • Boronic acids have been explored for their potential as proteasome inhibitors. For instance, studies suggest that this compound may exhibit similar properties to known proteasome inhibitors like bortezomib, which disrupts protein degradation pathways critical for cancer cell survival .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibitors in this class can potentially modulate exosome release from neurons, impacting disease progression .
  • Potential in Drug Development :
    • Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for synthesizing complex organic molecules with potential therapeutic effects. This versatility allows researchers to explore structure-activity relationships (SAR) to optimize drug candidates.

Case Study 1: nSMase2 Inhibition

A study investigated the efficacy of this compound derivatives as nSMase2 inhibitors. The results indicated that modifications to the core structure could enhance potency while maintaining favorable pharmacokinetic properties. One compound demonstrated an IC50_{50} value of 300 nM against nSMase2, indicating significant inhibitory activity .

Case Study 2: Anticancer Properties

In vitro studies have shown that boronic acid derivatives can inhibit cell cycle progression in cancer cell lines. For example, compounds similar to this compound have been reported to halt cell cycle progression at the G2/M phase, leading to growth inhibition in U266 cells .

Applications in Medicinal Chemistry

The unique properties of this compound suggest several applications:

  • Drug Development : As a scaffold for designing new anticancer agents or neuroprotective drugs.
  • Radiopharmaceuticals : Incorporating radioisotopes into its structure could facilitate targeted imaging or treatment strategies in oncology.
  • Functional Materials : Its electronic properties may be harnessed to create new materials with specific functionalities.

Properties

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRDVIXFPCTKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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